molecular formula C16H16ClNO2 B5788894 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5788894
M. Wt: 289.75 g/mol
InChI Key: RXPIWSFAUZKZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Tropanserin and is a selective serotonin receptor antagonist.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine involves its binding to the serotonin receptor. This binding blocks the action of serotonin, which is a neurotransmitter that plays a critical role in regulating mood, emotion, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine are complex and depend on the specific receptor subtype that it binds to. However, it has been found to have a significant impact on the regulation of mood, emotion, and cognition, making it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine in lab experiments is its high selectivity for serotonin receptors. This makes it an ideal candidate for studying the role of serotonin in various neurological processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during lab experiments.

Future Directions

There are several future directions that can be explored in the research on 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine. One potential direction is to investigate its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to explore its potential use in the development of new drugs that target serotonin receptors. Additionally, further research is needed to understand the specific mechanisms by which this compound interacts with serotonin receptors, which could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine involves the reaction between 3-chloro-4-methylphenol and 2-aminoanisole in the presence of a catalyst such as copper(II) acetate. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product.

Scientific Research Applications

The potential applications of 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine in scientific research are numerous. One of the most significant applications is in the field of neuroscience, where it has been found to act as a selective serotonin receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-3-4-13(8-15(11)17)18-9-12-7-14(19-2)5-6-16(12)20-10-18/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPIWSFAUZKZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

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